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Compound of Interest

Compound Name: Ethcathinone

Cat. No.: B106627 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of

Ethcathinone hydrochloride. Ethcathinone, or 2-(ethylamino)-1-phenylpropan-1-one, is a

synthetic cathinone that has been a subject of interest in forensic and pharmacological

research.[1][2] This document outlines the characteristic spectroscopic data obtained through

Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-

Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, offering

a comprehensive resource for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of

Ethcathinone hydrochloride. The following sections detail the proton (¹H) and carbon-13 (¹³C)

NMR data.

¹H NMR Spectroscopic Data
Proton NMR spectra of Ethcathinone hydrochloride provide characteristic signals

corresponding to the different hydrogen atoms in the molecule. The chemical shifts are

influenced by the electronic environment of the protons.

Table 1: ¹H NMR Chemical Shift Data for Ethcathinone Hydrochloride
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Proton Assignment
Chemical Shift (δ, ppm) in

D₂O
Multiplicity

Aromatic (2H) 7.94 d

Aromatic (1H) 7.69 t

Aromatic (2H) 7.53 t

Methine (CH) 5.07 q

Methylene (CH₂) 3.15 m

Methylene (CH₂) 3.05 m

Methyl (CH₃) 1.52 d

Methyl (CH₃) 1.27 t

Source:[1]

¹³C NMR Spectroscopic Data
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Chemical Shift Data for Ethcathinone Hydrochloride
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Carbon Assignment Chemical Shift (δ, ppm) in D₂O

Carbonyl (C=O) 197.6

Aromatic (C) 135.4

Aromatic (CH) 132.3

Aromatic (CH) 129.3

Aromatic (CH) 128.9

Methine (CH) 58.0

Methylene (CH₂) 41.3

Methyl (CH₃) 15.5

Methyl (CH₃) 10.7

Source:[1]

Experimental Protocol: NMR Spectroscopy
The following protocol is a representative method for acquiring NMR spectra of Ethcathinone
hydrochloride.

Sample Preparation Data Acquisition Data Processing

Dissolve ~5 mg of 
Ethcathinone HCl in D₂O

Add TSP as internal 
standard (0 ppm reference) 400 MHz NMR Spectrometer

Acquire ¹H and ¹³C spectra
Pulse Angle: 90°

Delay: 45s

Process raw data 
(Fourier transform, phasing, baseline correction)

Assign chemical shifts and 
determine multiplicities

Click to download full resolution via product page

NMR Experimental Workflow for Ethcathinone HCl Analysis.

The sample is prepared by dissolving approximately 5 mg of Ethcathinone hydrochloride in

deuterium oxide (D₂O).[3] Tetramethylsilane (TSP) is added as an internal standard for

referencing the chemical shifts to 0 ppm.[3] The spectra are recorded on a 400 MHz NMR
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spectrometer.[3] For ¹H NMR, the spectral width should encompass a range from at least -3

ppm to 13 ppm. A 90° pulse angle and a delay between pulses of 45 seconds are used to

ensure accurate quantification if needed.[3]

Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation

pattern of Ethcathinone hydrochloride, aiding in its identification. Both Electron Ionization (EI)

and Electrospray Ionization (ESI) methods are commonly employed.

Gas Chromatography-Mass Spectrometry (GC-MS) with
Electron Ionization (EI)
Under EI conditions, Ethcathinone typically undergoes α-cleavage, resulting in the formation

of a characteristic iminium ion as the base peak.[4]

Table 3: Key Mass Fragments of Ethcathinone from GC-MS (EI)

m/z Proposed Fragment Ion Relative Intensity

177 [M]⁺ Low

105 [C₆H₅CO]⁺ (Benzoyl cation) High

77 [C₆H₅]⁺ (Phenyl cation) Medium

72
[CH₃CH=N⁺HCH₂CH₃]

(Iminium ion)
Base Peak

56 [CH₃CH=N⁺HCH₂] Medium

Source:[3][4]

Liquid Chromatography-Mass Spectrometry (LC-MS)
with Electrospray Ionization (ESI)
ESI is a softer ionization technique, which typically results in a prominent protonated molecular

ion [M+H]⁺.
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Table 4: Key Mass Fragments of Ethcathinone from LC-MS (ESI-MS/MS)

m/z Proposed Fragment Ion Relative Intensity

178.16 [M+H]⁺ Base Peak

160 [M+H - H₂O]⁺ High

145 [M+H - H₂O - CH₃]⁺ Medium

119 [C₈H₇O]⁺ Medium

91 [C₇H₇]⁺ (Tropylium ion) Medium

Source:[1][5]

A characteristic fragmentation pathway for cathinones in ESI-MS/MS is the neutral loss of a

water molecule from the protonated molecular ion.[1][5]

Experimental Protocol: Mass Spectrometry
GC-MS (EI): The sample is typically dissolved in a suitable solvent like chloroform after a basic

extraction.[3] Analysis is performed on a gas chromatograph coupled to a mass spectrometer.

A common setup involves a DB-1 MS column with helium as the carrier gas.[3] The injector and

transfer line temperatures are typically set to 280°C.[3] The mass spectrometer scans a mass

range of 30-550 amu.[3]

LC-MS (ESI): For LC-MS analysis, the sample is dissolved in a solvent compatible with the

mobile phase, often a mixture of methanol or acetonitrile and water. The separation is achieved

on a suitable HPLC column, and the eluent is introduced into the ESI source of the mass

spectrometer.
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EI Fragmentation ESI-MS/MS Fragmentation

Ethcathinone (M) 
 m/z 177

Iminium Ion 
 m/z 72 (Base Peak)

 α-cleavage

Benzoyl Ion 
 m/z 105

 α-cleavage

Phenyl Ion 
 m/z 77

 -CO

[M+H]⁺ 
 m/z 178

[M+H - H₂O]⁺ 
 m/z 160

 Neutral Loss

Tropylium Ion 
 m/z 91

 Further Fragmentation

Click to download full resolution via product page

Proposed Mass Spectrometry Fragmentation Pathways for Ethcathinone.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in Ethcathinone
hydrochloride. The spectrum shows characteristic absorption bands corresponding to the

vibrations of specific bonds.

Table 5: Characteristic FTIR Absorption Bands for Ethcathinone Hydrochloride
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3070 Aromatic C-H Stretch Medium

~2935 Aliphatic C-H Stretch Medium

2700-2400 Amine Salt (N-H Stretch) Broad, Medium

1693 Carbonyl (C=O) Stretch Strong

1597 Aromatic C=C Stretch Strong

1439 C-H Bend Medium

770-690
Aromatic C-H Out-of-Plane

Bend (Monosubstituted)
Strong

Source:[3][4]

The presence of a strong absorption band around 1693 cm⁻¹ is indicative of the carbonyl

group, a key feature of the cathinone structure.[3][4] The broad bands in the 2700-2400 cm⁻¹

region are characteristic of an amine salt.[4]

Experimental Protocol: FTIR Spectroscopy
FTIR spectra are often acquired using an Attenuated Total Reflectance (ATR) accessory, which

allows for the direct analysis of solid samples with minimal preparation.

Sample Preparation Data Acquisition Data Analysis

Place a small amount of 
Ethcathinone HCl powder 

on the ATR crystal

FTIR Spectrometer with 
Diamond ATR

Acquire spectrum
Number of Scans: 32
Resolution: 4 cm⁻¹

Identify characteristic 
absorption bands and 

correlate with functional groups

Click to download full resolution via product page

FTIR Experimental Workflow for Ethcathinone HCl Analysis.
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A small amount of the solid Ethcathinone hydrochloride sample is placed directly onto the

diamond crystal of the ATR accessory. The spectrum is typically collected over a range of 4000-

400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans to improve the signal-to-

noise ratio.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule,

which are primarily associated with the aromatic ring and the carbonyl group.

Table 6: UV-Vis Absorption Maxima for Ethcathinone

Solvent λmax (nm)

Methanol 248

Not Specified 251.1

Source:[3][6]

The absorption maximum around 250 nm is characteristic of the electronic transitions within the

benzoyl moiety of the Ethcathinone molecule.

Experimental Protocol: UV-Vis Spectroscopy
A solution of Ethcathinone hydrochloride is prepared in a suitable UV-transparent solvent,

such as methanol. The concentration is adjusted to ensure the absorbance is within the linear

range of the spectrophotometer (typically 0.1-1 AU). The spectrum is recorded over a range of

approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer with a quartz cuvette.

The solvent is used as a reference blank.

Conclusion
This technical guide has summarized the key spectroscopic data for the characterization of

Ethcathinone hydrochloride. The provided NMR, MS, FTIR, and UV-Vis data, along with the

outlined experimental protocols, serve as a valuable resource for researchers, forensic

scientists, and professionals in the field of drug development for the unequivocal identification

and analysis of this compound. The combination of these analytical techniques provides a
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comprehensive and robust characterization of the molecular structure and properties of

Ethcathinone hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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